molecular formula C9H18ClNO B8112926 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride

Cat. No.: B8112926
M. Wt: 191.70 g/mol
InChI Key: QRBWVOHLWWAIPI-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride is a bicyclic amine derivative characterized by a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine) and a branched alcohol group. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical applications, particularly in central nervous system (CNS) drug development. Its synthesis typically involves cyclization of precursor amines followed by salt formation with hydrochloric acid.

Properties

IUPAC Name

2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(2,7-11)8-3-5-10-6-4-8;/h3,10-11H,4-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBWVOHLWWAIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation and Amide Formation

The foundational approach involves piperidine-4-carboxylic acid as a starting material. Key steps include:

  • Transfer Hydrogenation : Piperidine-4-carboxylic acid undergoes methylation via transfer hydrogenation with formaldehyde under catalytic conditions (e.g., palladium on charcoal) to yield 1-methylpiperidine-4-carboxylic acid (II). This step is conducted at 90–95°C under ambient pressure, achieving near-quantitative conversion.

  • Amide Synthesis : The carboxylic acid (II) is treated with thionyl chloride to form the acyl chloride, followed by reaction with diethylamine to produce N,N-diethyl-1-methylpiperidine-4-carboxamide (III). This step proceeds in anhydrous dichloromethane with triethylamine as a base.

Table 1: Reaction Conditions for Steps 1–2

StepReactantsCatalyst/SolventTemperatureYield (%)
1Piperidine-4-carboxylic acid + formaldehydePd/C, HCOOH90–95°C95–98
21-Methylpiperidine-4-carboxylic acid + SOCl₂, Et₂NHDCM, Et₃N0°C → RT85–90

Grignard Coupling and Bromination

  • Grignard Reaction : N,N-Diethyl-1-methylpiperidine-4-carboxamide (III) reacts with 2,6-dibromopyridine in the presence of a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide (IV). This step avoids cryogenic conditions, operating at 18–25°C.

  • Amination : Intermediate IV undergoes amination with ammonia and >0.02 wt% copper(I) oxide at 60–70°C to yield (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (V). Elevated temperatures (>80°C) lead to discoloration, necessitating strict thermal control.

Table 2: Critical Parameters for Steps 3–4

ParameterGrignard CouplingAmination
CatalystTurbo Grignard (iPrMgCl/LiCl)Cu₂O (>0.02 wt%)
Temperature18–25°C60–70°C
Key AdvantageAvoids cryogenic equipmentMinimizes side reactions

Hydroxylation and Salt Formation

  • Hydroxylation : The tertiary alcohol moiety is introduced via nucleophilic addition. For example, reacting 1-methyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde with isopropylmagnesium bromide in tetrahydrofuran (THF) at -78°C forms the tertiary alcohol intermediate.

  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in ethanol, followed by recrystallization to yield the final hydrochloride salt. Crystallization conditions (e.g., solvent polarity, cooling rate) significantly impact purity and particle morphology.

Alternative Methodologies

Mannich Reaction Approach

A competing route employs a Mannich reaction to construct the tetrahydropyridine core:

  • Reactants : Formaldehyde, ammonium chloride, and methyl vinyl ketone undergo condensation in aqueous ethanol to form the 1,2,3,6-tetrahydropyridine scaffold.

  • Limitations : Lower yields (40–60%) and challenges in stereochemical control limit industrial applicability.

Reductive Amination

  • Process : 4-Piperidone is reacted with 2-methyl-2-propanolamine under hydrogenation conditions (H₂, Pd/C) to directly form the target compound. This one-pot method simplifies purification but requires high-pressure equipment.

Analytical and Optimization Data

Purity and Characterization

  • XRD Analysis : Crystalline forms (Form A, B, C) of the hydrochloride salt exhibit distinct diffraction patterns, with Form A showing optimal stability.

  • DSC/TGA : Thermal analysis reveals a melting point of 198–202°C (decomposition) and negligible residual solvent content (<0.1%).

Table 3: Physicochemical Properties

PropertyValueMethod
Melting Point198–202°CDSC
Solubility (H₂O)45 mg/mLUSP <921>
Purity (HPLC)≥99.5%Reverse-phase C18

Industrial-Scale Considerations

  • Cost Efficiency : Grignard-based routes are cost-prohibitive due to reagent expenses, whereas transfer hydrogenation offers scalability with palladium recovery systems.

  • Environmental Impact : Aqueous workup steps in the amination process reduce organic waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₇NO·HCl
  • Molecular Weight : 155.24 g/mol
  • PubChem CID : 117274066

The compound features a tetrahydropyridine moiety, which is known for its role in various biological activities, including neuroactivity and modulation of neurotransmitter systems.

Neuropharmacology

Research has indicated that compounds similar to 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol exhibit neuroprotective effects. These compounds can influence neurotransmitter systems such as dopamine and serotonin, making them candidates for treating neurodegenerative diseases like Parkinson's disease.

Case Study : A study on a related compound demonstrated its ability to ameliorate symptoms in hemilesioned rat models of Parkinson’s disease by improving motor functions and reducing bradykinesia . This suggests that 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride could share similar therapeutic effects.

Pain Management

The nociceptin/orphanin FQ (N/OFQ) peptide receptor antagonists have been studied for their role in pain modulation. Compounds that interact with these receptors can provide insights into new analgesic drugs.

Research Insight : A pharmacological characterization of a related compound showed effective antagonism of N/OFQ receptors, leading to potential applications in pain management strategies . The modulation of these pathways by this compound may offer new avenues for developing analgesics.

Antidepressant Activity

Given the structural similarities with known antidepressants, this compound may also exhibit mood-enhancing properties. Research into tetrahydropyridine derivatives has shown promise in alleviating depressive symptoms through the modulation of neurotransmitter levels.

The biological activity of this compound can be attributed to its interaction with various receptor systems:

  • Dopaminergic System : Potential modulation of dopamine receptors could enhance motor control and cognitive function.
  • Serotonergic System : By influencing serotonin pathways, the compound may help in mood regulation and anxiety reduction.

Research Findings Summary Table

Application AreaPotential EffectsRelevant Studies
NeuropharmacologyNeuroprotective effectsStudy on hemilesioned rats
Pain ManagementAntagonism of N/OFQ receptorsPharmacological characterization of related compounds
Antidepressant ActivityMood enhancementInsights from tetrahydropyridine derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules:

Piperidine Derivatives

Piperidine (fully saturated pyridine) derivatives, such as donepezil, are acetylcholinesterase inhibitors used in Alzheimer’s disease therapy. Unlike the target compound, donepezil lacks the tetrahydropyridine ring’s partial unsaturation, which may influence binding kinetics and metabolic stability.

Tetrahydropyridine-Based Drugs

Compounds like pridopidine (a dopamine stabilizer) feature tetrahydropyridine cores. The presence of a hydroxyl group in the target compound may confer distinct solubility and blood-brain barrier penetration properties compared to pridopidine’s unsubstituted structure.

Branched Alcohol-Containing Amines

Propanolamine derivatives (e.g., atenolol) share the branched alcohol moiety. However, atenolol’s β-blocker activity contrasts with the target compound’s hypothesized CNS effects, highlighting how ring system variations dictate pharmacological profiles.

Physicochemical Properties

A hypothetical comparison of key properties is outlined below:

Property Target Compound Donepezil Pridopidine
Molecular Weight (g/mol) ~235.7 (HCl salt) 379.5 287.4
LogP 1.2 (estimated) 4.1 2.8
Solubility (mg/mL) >50 (water, due to HCl salt) <0.1 ~10
pKa 9.5 (amine), 15.1 (alcohol) 8.9 (tertiary amine) 9.2 (amine)

Biological Activity

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride (CAS No. 157874-54-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

  • Molecular Formula : C₉H₁₇NO
  • Molecular Weight : 155.24 g/mol
  • CAS Number : 157874-54-9
  • PubChem CID : 117274066

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Research indicates that it may act as a modulator of dopamine receptors, particularly influencing the D3 receptor subtype, which is implicated in neuropsychiatric disorders .

Neuroprotective Activity

Studies have shown that this compound exhibits neuroprotective properties. It promotes the survival of dopaminergic neurons and has potential applications in treating neurodegenerative diseases such as Parkinson's disease . The compound's ability to enhance β-arrestin translocation and G protein activation suggests it may play a role in signaling pathways crucial for neuronal health .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory cytokines in various models, making it a candidate for further investigation in inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against specific bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria indicates potential for development as an antimicrobial agent .

Case Studies and Research Findings

StudyFindingsRelevance
PMC7262777Demonstrated selective D3 receptor agonism with neuroprotective effectsSupports use in neurodegenerative conditions
Aladdin ScientificReported antimicrobial activity against E. coli and S. aureusPotential for developing new antibiotics
MDPI StudyShowed anti-inflammatory effects through cytokine modulationImplications for treatment of chronic inflammatory diseases

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A viable approach involves coupling tetrahydropyridine derivatives with propanol intermediates via Suzuki-Miyaura cross-coupling or boronic acid reactions, as demonstrated in analogous syntheses . Optimizing reaction efficiency requires careful control of catalyst loading (e.g., Pd-based catalysts), temperature (60–80°C), and inert atmosphere conditions. Protecting the tetrahydropyridine nitrogen with tert-butoxycarbonyl (Boc) groups can prevent unwanted side reactions . Post-synthesis, purification via preparative HPLC (using conditions like 0.1% TFA in acetonitrile/water) ensures high purity .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) with electrospray ionization (ESI) is critical for confirming molecular weight (e.g., observed m/z 243 [M+H-C₄H₉OCO]⁺ in related compounds) . Reverse-phase HPLC under acidic conditions (e.g., 0.05% trifluoroacetic acid) provides retention time consistency (e.g., 1.31 minutes) for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves stereochemical and structural ambiguities in the propanol and tetrahydropyridine moieties.

Q. How can researchers purify this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol) effectively isolates the target compound. For higher purity, preparative HPLC with a C18 column and mobile phases containing 0.1% formic acid is recommended . Recrystallization from ethanol/water mixtures can further enhance crystalline purity.

Advanced Research Questions

Q. How do structural modifications to the tetrahydropyridine ring affect biological activity, and how can contradictions in reported data be resolved?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies should compare analogs with substitutions at the 4-position of the tetrahydropyridine ring. For example, replacing the hydroxyl group with ester or amine functionalities alters receptor binding affinity (e.g., NOP receptor antagonism in related compounds ). Contradictions between in vitro and in vivo data may arise from metabolic instability; stability assays under physiological pH (e.g., 7.4) and liver microsome studies can clarify discrepancies .

Q. What computational strategies predict the pharmacokinetic properties of this compound, and how do they align with empirical data?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations model LogP (partition coefficient) and pKa values, which predict solubility and membrane permeability. For instance, LogD (pH 7.4) calculations for related compounds range from 1.5–2.5, suggesting moderate lipophilicity . Empirical validation via parallel artificial membrane permeability assays (PAMPA) and in vitro cytochrome P450 inhibition assays bridges computational and experimental results .

Q. How does stereochemistry at the propan-1-ol moiety influence target interactions?

  • Methodological Answer : Chiral resolution using chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) separates enantiomers . X-ray crystallography of protein-ligand complexes (e.g., receptor-binding domains) reveals stereospecific hydrogen bonding and hydrophobic interactions. For example, (R)-enantiomers may exhibit higher affinity due to optimal spatial alignment with binding pockets .

Q. What strategies mitigate instability of the tetrahydropyridine ring during storage or experimental conditions?

  • Methodological Answer : Store the compound at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the tetrahydropyridine ring . Buffered solutions (pH 4–6) reduce ring-opening reactions. Stability-indicating HPLC methods, which track degradation products (e.g., pyridine derivatives), are essential for long-term studies .

Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action?

  • Methodological Answer : Radioligand displacement assays using tritiated or fluorescent probes quantify receptor affinity (e.g., NOP receptor ). Functional assays, such as calcium flux or cAMP inhibition, assess downstream signaling. For neuropharmacological applications, primary neuronal cultures or brain slice electrophysiology provide mechanistic insights .

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